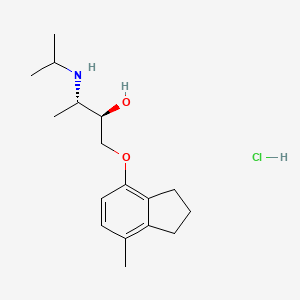

ICI 118,551 hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

ICI 118,551 hydrochloride is a highly selective β2-adrenergic receptor antagonist . It has been used to treat vasomotor migraines and somatic troubles related to anxiety state . The compound was developed by Imperial Chemical Industries .

Molecular Structure Analysis

The molecular formula of ICI 118,551 hydrochloride is C17H28ClNO2 . Its molecular weight is 313.9 g/mol . The IUPAC name is (2R,3R)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride . The InChI string and SMILES string provide more details about its molecular structure .Physical And Chemical Properties Analysis

ICI 118,551 hydrochloride is a white solid . It is soluble in DMSO to at least 100 mg/mL . It should be stored in a desiccated condition .Aplicaciones Científicas De Investigación

β2-Adrenoceptor Antagonist

ICI 118,551 hydrochloride is a highly selective β2-adrenoceptor antagonist . This means it can block the action of β2-adrenergic receptors, which are primarily found in the lungs, gastrointestinal tract, liver, uterus, vascular smooth muscle, and skeletal muscle .

β-Adrenergic Signaling Blocker

It has been used in various experiments to block β-adrenergic signaling . This is particularly useful in studies investigating the role of β-adrenergic signaling in various physiological and pathological processes .

Counteracting Degradation by Endogenous T-Lymphocyte Monoamine Oxidases

ICI 118,551 hydrochloride has been used to counteract degradation by endogenous T-lymphocyte monoamine oxidases . This application is important in immunological research, particularly in studies investigating the role of monoamine oxidases in T-lymphocyte function .

Determining Specific Receptor Subtype Necessary for Isoproterenol Induction

It has been used to determine the specific receptor subtype necessary for isoproterenol to induce up-regulation of gene transcripts . This application is crucial in pharmacological research, especially in studies aimed at understanding the molecular mechanisms of drug action .

Treatment of Vasomotor Migraines and Somatic Troubles Related to Anxiety

ICI 118,551 hydrochloride has been used to treat vasomotor migraines and somatic troubles related to anxiety . This application is significant in clinical research, particularly in studies investigating new therapeutic strategies for these conditions .

In Vivo Activity

ICI 118,551 hydrochloride is active in vivo . This means it can exert its effects in living organisms, making it a valuable tool in preclinical and clinical research .

Mecanismo De Acción

ICI 118,551 hydrochloride is a selective β2 adrenergic receptor antagonist or beta blocker . It binds to the β2 subtype with at least 100 times greater affinity than β1 or β3, the two other known subtypes of the beta adrenoceptor . It has been shown to decrease cell viability in a specific manner, by triggering apoptosis . Moreover, it also impaired the nuclear internalization of HIF-1α in Hemangioblastomas and hypoxic primary endothelial cells, reducing significantly the activation of HIF-target genes and halting the tumour-related angiogenic processes .

Safety and Hazards

The safety data sheet for ICI 118,551 hydrochloride indicates that it may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Direcciones Futuras

ICI 118,551 hydrochloride has been studied for its potential therapeutic properties in various diseases. For example, it has been demonstrated to have therapeutic properties in VHL-derived CNS-Hemangioblastoma primary cultures, becoming a promising drug for VHL disease and other HIF-related diseases . Another study suggested that ADRB2 inhibition combined with antioxidants showed increased efficacy in the therapy of bleomycin-induced lung fibrosis . These findings suggest that ICI 118,551 hydrochloride could have potential future applications in the treatment of various diseases.

Propiedades

IUPAC Name |

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXMBGWSOLBOQM-LINSIKMZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@H](C)NC(C)C)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

72795-04-1 |

Source

|

| Record name | 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, hydrochloride (1:1), (2R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72795-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(7-(methylsulfonyl)-2-morpholino-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrimidin-2-amine](/img/structure/B612118.png)

![5-(2-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-8-morpholinoimidazo[1,2-a]pyrazin-6-yl)pyrimidin-2-amine](/img/structure/B612120.png)

![(3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide](/img/structure/B612123.png)

![ethyl 3-cyano-2-(3-pyridin-3-ylprop-2-enoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B612141.png)